molecular formula C8H4Br2N2O2 B2930783 4-(Dibromomethyl)-3-nitrobenzonitrile CAS No. 122947-72-2

4-(Dibromomethyl)-3-nitrobenzonitrile

Cat. No.: B2930783
CAS No.: 122947-72-2
M. Wt: 319.94
InChI Key: QSNWGGZLZYPJJC-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)-3-nitrobenzonitrile is a brominated aromatic compound featuring a nitro (–NO₂) group at the 3-position and a dibromomethyl (–CBr₂–) substituent at the 4-position of a benzonitrile backbone. Its molecular formula is C₈H₄Br₂N₂O₂, with a molecular weight of 327.94 g/mol.

However, its toxicity profile and environmental impact remain underexplored compared to structurally related disinfection byproducts (DBPs) like BMX-2 (3-chloro-4-(dibromethyl)-5-hydroxy-2(5H)-furanone), which are known for their carcinogenic properties .

Properties

IUPAC Name

4-(dibromomethyl)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWGGZLZYPJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)-3-nitrobenzonitrile typically involves the bromination of 4-methyl-3-nitrobenzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine or N-bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen gas with palladium catalyst or sodium borohydride: Used for reduction reactions.

    Potassium permanganate: Used for oxidation reactions.

Major Products Formed

    Imines or Ethers: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 4-(Dibromomethyl)-3-nitrobenzonitrile involves its interaction with various molecular targets. The dibromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can be reduced to an amino group, which can further participate in biochemical reactions. The nitrile group can also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-(Dibromomethyl)-3-nitrobenzonitrile with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity Insights
This compound C₈H₄Br₂N₂O₂ 327.94 –CBr₂– (4-position), –NO₂ (3-position) Potential synthesis intermediate; limited toxicity data
3-Nitrobenzonitrile (CAS 619-24-9) C₇H₄N₂O₂ 148.12 –NO₂ (3-position) Industrial intermediate; used in corrosion inhibitors (e.g., PANB, APAB)
4-(Ethylamino)-3-nitrobenzonitrile C₉H₉N₃O₂ 191.19 –NHCH₂CH₃ (4-position), –NO₂ (3-position) Research chemical; 96% purity available commercially
BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) C₅H₃Br₂ClO₃ 318.25 –CBr₂– (4-position), –Cl (3-position), –OH (5-position) Carcinogenic DBP; linked to bladder cancer in epidemiological studies
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ 216.12 –CF₃ (2-position), –NO₂ (4-position) Electronic materials; high electron-withdrawing capacity
Key Observations:

BMX-2, a furanone DBP, demonstrates potent carcinogenicity due to its electrophilic dibromomethyl and chloro groups . The trifluoromethyl group in 4-Nitro-2-(trifluoromethyl)benzonitrile enhances thermal stability and electron-withdrawing capacity, making it suitable for optoelectronic applications .

Applications: Corrosion Inhibition: Derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) show >90% inhibition efficiency for mild steel in acidic environments . Commercial Availability: 3-Nitrobenzonitrile has a well-established global market, with manufacturers in Europe, Asia, and North America .

Synthetic Pathways: Brominated nitrobenzonitriles are typically synthesized via Ullmann coupling or nucleophilic substitution.

Toxicological and Environmental Considerations

  • Nitrobenzonitriles : 3-Nitrobenzonitrile is classified as hazardous due to irritant properties and ecological toxicity, necessitating strict storage protocols .

Biological Activity

4-(Dibromomethyl)-3-nitrobenzonitrile, with the CAS number 122947-72-2, is an organic compound characterized by its unique structural features, including dibromomethyl and nitro functional groups attached to a benzonitrile core. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H6_{6}Br2_{2}N2_{2}O. The presence of bromine atoms and a nitro group suggests potential reactivity patterns that could lead to various biological interactions.

PropertyValue
Molecular Weight292.95 g/mol
IUPAC NameThis compound
CAS Number122947-72-2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . The presence of bromine and nitro groups is often associated with enhanced interaction with microbial targets, potentially leading to inhibition of growth or cell death. Studies have shown that structural analogs can display significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound may possess cytotoxic properties against cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes, possibly through the induction of apoptosis or interference with DNA replication. Specific studies have highlighted its effects on human cancer cell lines, showing dose-dependent responses that warrant further investigation into its therapeutic potential.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • DNA Interaction : The compound might intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to damage and eventual cell death.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various nitro-substituted benzonitriles, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a lead structure for developing new antibiotics.

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed that at certain concentrations, this compound exhibited potent cytotoxicity, leading researchers to propose further studies for its application in cancer therapy.

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